molecular formula C18H14F2N4O B2465588 2-(2,4-difluorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034563-01-2

2-(2,4-difluorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2465588
CAS No.: 2034563-01-2
M. Wt: 340.334
InChI Key: JYXGUNJQIOKQTD-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H14F2N4O and its molecular weight is 340.334. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These studies reveal the impact of hydrogen bonding on self-assembly processes and demonstrate significant antioxidant activity for the ligands and their complexes. Such findings underscore the potential of acetamide derivatives in developing metal-organic frameworks with antioxidant properties (Chkirate et al., 2019).

Scaleable Synthesis of Thrombin Inhibitors

Efforts to develop a scalable synthesis route for 3-aminopyrazinone acetamide thrombin inhibitors highlight the chemical versatility of acetamide-based compounds. This research addressed scale-up issues, providing a safe and efficient pathway for the production of these inhibitors, indicating the relevance of acetamide derivatives in therapeutic applications, albeit focusing on synthesis rather than direct drug use (Ashwood et al., 2004).

Corrosion Inhibitors

Studies on 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives have shown their effectiveness as corrosion inhibitors. These compounds were tested in acidic and oil medium environments, showcasing their potential to protect metals against corrosion, which is crucial for industrial applications (Yıldırım & Cetin, 2008).

Oxidation Reactivity and Structural Analysis

The oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides has been explored, generating products with varied reactivity and providing insights into their structural characteristics through X-ray crystallography. Such research highlights the potential for designing novel organic compounds with specific reactivity and binding properties (Pailloux et al., 2007).

Crystal Structures of Acetamides

Investigations into the crystal structures of C,N-disubstituted acetamides, such as 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, have provided detailed insights into their molecular arrangements. Understanding these structures is essential for the development of new materials and drugs, informing on the hydrogen bonding patterns and molecular interactions (Narayana et al., 2016).

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O/c19-14-4-3-12(15(20)9-14)8-17(25)24-11-16-18(23-7-6-22-16)13-2-1-5-21-10-13/h1-7,9-10H,8,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXGUNJQIOKQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.